3-(4-methoxythiophen-2-yl)-1H-pyrazol-5-amine
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Overview
Description
3-(4-Methoxythiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a thiophene ring substituted with a methoxy group and a pyrazole ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxythiophen-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Methoxylation: The thiophene ring is then methoxylated using methanol and a suitable catalyst, such as sulfuric acid.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine with a 1,3-dicarbonyl compound under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxythiophen-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any carbonyl groups present.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: :
Properties
Molecular Formula |
C8H9N3OS |
---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
5-(4-methoxythiophen-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H9N3OS/c1-12-5-2-7(13-4-5)6-3-8(9)11-10-6/h2-4H,1H3,(H3,9,10,11) |
InChI Key |
PVSNXBBNGTVSNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CSC(=C1)C2=CC(=NN2)N |
Origin of Product |
United States |
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